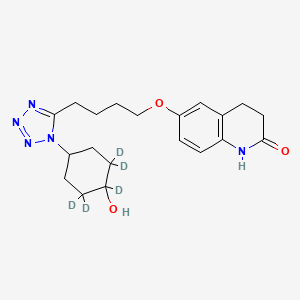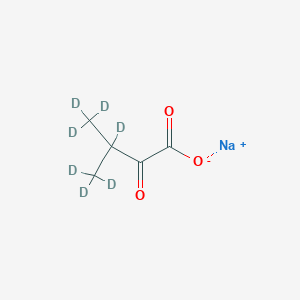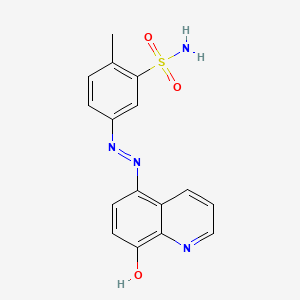
Glyoxalase I inhibitor 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyoxalase I inhibitor 5 is a compound that targets the enzyme glyoxalase I, which plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This enzyme is part of the glyoxalase system, which is essential for cellular detoxification processes. Glyoxalase I inhibitors are being explored for their potential therapeutic applications, particularly in cancer treatment, due to their ability to induce cytotoxic stress in tumor cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 5 typically involves the use of advanced organic synthesis techniques. One common approach is the use of ligand-based pharmacophore modeling and molecular docking to identify potential inhibitors, followed by chemical synthesis and biological evaluation . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of glyoxalase I inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated synthesis equipment and stringent quality control measures to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Glyoxalase I inhibitor 5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Applications De Recherche Scientifique
Glyoxalase I inhibitor 5 has several scientific research applications, including:
Chemistry: Used as a tool to study the glyoxalase system and its role in cellular detoxification.
Biology: Investigated for its effects on cellular metabolism and stress responses.
Industry: Potential applications in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of glyoxalase I inhibitor 5 involves the inhibition of the glyoxalase I enzyme, leading to the accumulation of methylglyoxal and other cytotoxic metabolites. This induces cellular stress and apoptosis, particularly in tumor cells. The molecular targets include the active site of glyoxalase I, where the inhibitor binds and prevents the enzyme from catalyzing the detoxification of methylglyoxal .
Comparaison Avec Des Composés Similaires
S-p-bromobenzylglutathione cyclopentyl diester: Another glyoxalase I inhibitor with antitumor activity.
18-β-glycyrrhetinic acid: A non-glutathione analog glyoxalase I inhibitor.
Curcumin: Known to inhibit glyoxalase I through coordination with zinc ions.
Uniqueness: Glyoxalase I inhibitor 5 is unique due to its specific binding affinity and inhibitory potency against glyoxalase I. It has shown promising results in preclinical studies, particularly in inducing cytotoxic stress in multidrug-resistant tumor cells .
Propriétés
Formule moléculaire |
C16H14N4O3S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
5-[(8-hydroxyquinolin-5-yl)diazenyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N4O3S/c1-10-4-5-11(9-15(10)24(17,22)23)19-20-13-6-7-14(21)16-12(13)3-2-8-18-16/h2-9,21H,1H3,(H2,17,22,23) |
Clé InChI |
HZHXXZUPMORJKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



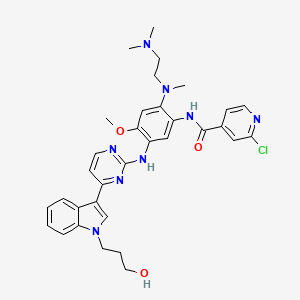

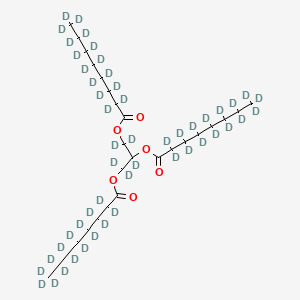
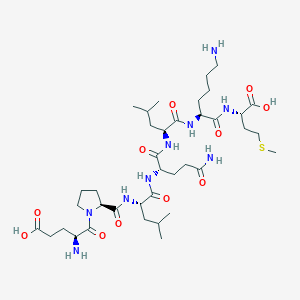

![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
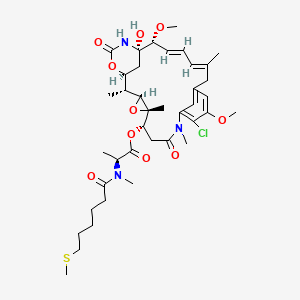
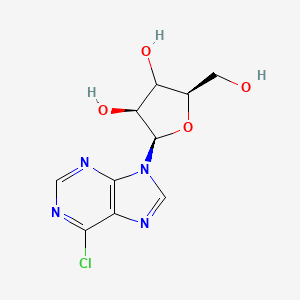
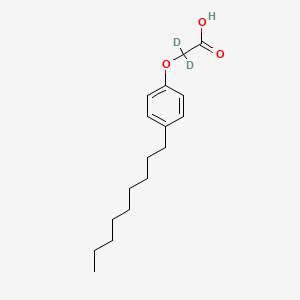
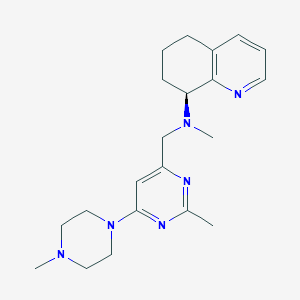
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
